1,2,3,6,7,9-Hexabromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6,7,9-Hexabromo-dibenzofuran is a brominated derivative of dibenzofuran. It is a polybrominated dibenzofuran (PBDF) with the molecular formula C12H2Br6O and a molecular weight of 641.568 g/mol
Analyse Chemischer Reaktionen
1,2,3,6,7,9-Hexabromo-dibenzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3,6,7,9-Hexabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is studied for its environmental impact and persistence as a pollutant.
Toxicology: Research focuses on its toxic effects on living organisms and its potential as an endocrine disruptor.
Chemistry: It is used as a model compound to study the behavior of polybrominated dibenzofurans in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,2,3,6,7,9-Hexabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can activate the transcription of genes involved in xenobiotic metabolism. This activation can lead to various biochemical and toxic effects, including the induction of phase I and phase II detoxifying enzymes .
Vergleich Mit ähnlichen Verbindungen
1,2,3,6,7,9-Hexabromo-dibenzofuran can be compared with other polybrominated dibenzofurans (PBDFs) and polychlorinated dibenzofurans (PCDFs):
1,2,3,4,6,7-Hexabromo-8,9-dichlorodibenzofuran: This compound contains both bromine and chlorine atoms and has similar toxicological properties.
1,2,3,6,7,8-Hexabromodibenzofuran: Another PBDF with a different bromination pattern, affecting its chemical behavior and toxicity.
The uniqueness of this compound lies in its specific bromination pattern, which influences its reactivity and interactions with biological systems.
Eigenschaften
CAS-Nummer |
617708-22-2 |
---|---|
Molekularformel |
C12H2Br6O |
Molekulargewicht |
641.6 g/mol |
IUPAC-Name |
1,2,3,6,7,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-4(14)10(17)12-7(3)8-6(19-12)2-5(15)9(16)11(8)18/h1-2H |
InChI-Schlüssel |
YZRKGWPYPQWZHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Br)Br)Br)C3=C(O2)C(=C(C=C3Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.